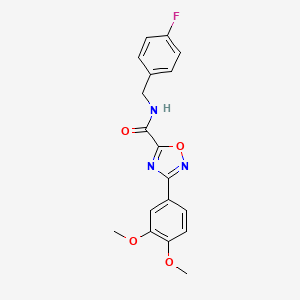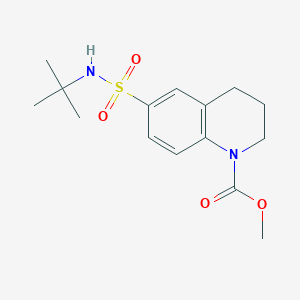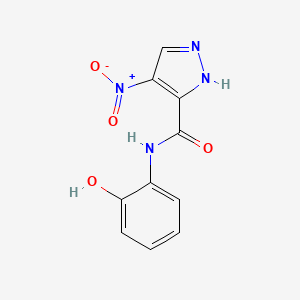
3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of aromatic rings and heterocyclic elements, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using suitable reagents.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through nucleophilic substitution reactions, often using fluorobenzyl halides as starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine
- 3-(3,4-Dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C18H16FN3O4 |
|---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H16FN3O4/c1-24-14-8-5-12(9-15(14)25-2)16-21-18(26-22-16)17(23)20-10-11-3-6-13(19)7-4-11/h3-9H,10H2,1-2H3,(H,20,23) |
InChI Key |
GNUCISFUDFCOJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethyl-5-methyl-3-(thiophen-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11072092.png)

![(2E)-2-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile](/img/structure/B11072101.png)

![1-(3-Chlorophenyl)-3-[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11072105.png)
![1-[4-(Hexyloxy)phenyl]-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione](/img/structure/B11072109.png)
![5'-benzyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11072110.png)
![4-[11-(3,5-di-tert-butyl-4-hydroxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11072122.png)
![2,4,8,9-tetrafluoro-1,3-bis(4-methylpiperidin-1-yl)-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one](/img/structure/B11072126.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11072129.png)
![N-(3-fluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B11072145.png)
![N-(2-hydroxyethyl)-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B11072148.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B11072154.png)

